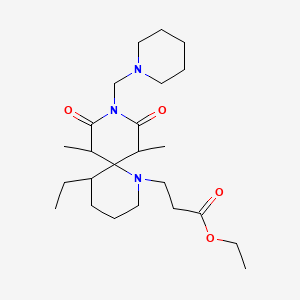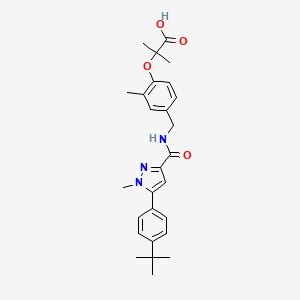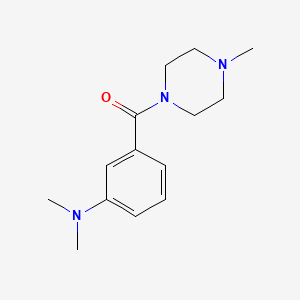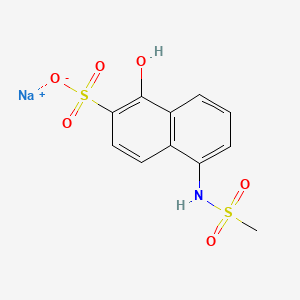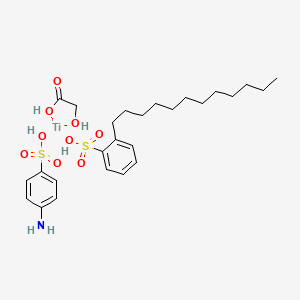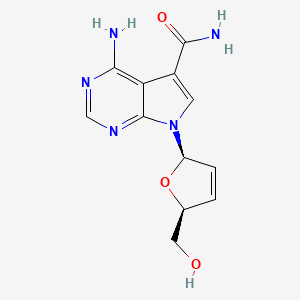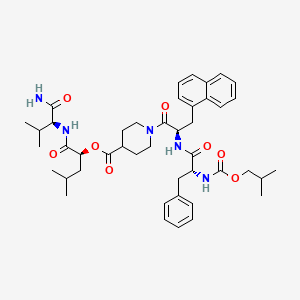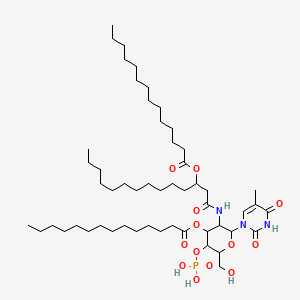
T-phosphoglucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-phosphoglucoside is a compound that belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. This compound is particularly interesting due to its potential applications in various fields such as chemistry, biology, and medicine. Glycosides like this compound are known for their role in various biological processes and their potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of T-phosphoglucoside typically involves the glycosylation of a suitable acceptor molecule with a phosphorylated sugar donor. This process can be carried out using chemical or enzymatic methods. Chemical synthesis often involves the use of protecting groups to ensure the selective formation of the glycosidic bond. Common reagents used in this process include glycosyl donors like glycosyl halides or trichloroacetimidates, and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases can be used to catalyze the transfer of a sugar moiety from a donor to an acceptor molecule, forming the glycosidic bond under mild conditions. This method is advantageous as it reduces the need for protecting groups and harsh reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: T-phosphoglucoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups on the sugar moiety to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the sugar and the aglycone.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water can be used.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphorylated sugar acids, while hydrolysis can produce free sugars and phosphoric acid.
Aplicaciones Científicas De Investigación
T-phosphoglucoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: It serves as a model compound to study glycosylation processes and enzyme mechanisms.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of novel biomaterials and as a stabilizer in various formulations.
Mecanismo De Acción
T-phosphoglucoside can be compared with other glycosides such as:
Glucosides: These compounds have a glucose moiety attached to an aglycone. They are widely studied for their biological activities.
Phosphoglycosides: Similar to this compound, these compounds contain a phosphorylated sugar. They are important in cellular signaling and metabolism.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both glycosides and phosphorylated sugars. This dual functionality allows it to participate in a wider range of biological processes and makes it a valuable compound for research and industrial applications.
Comparación Con Compuestos Similares
- Genistein-7-O-phosphoglucoside
- Phosphodisaccharides
- Phosphoglycosylated peptides
Propiedades
Número CAS |
130748-45-7 |
|---|---|
Fórmula molecular |
C53H96N3O13P |
Peso molecular |
1014.3 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate |
InChI |
InChI=1S/C53H96N3O13P/c1-5-8-11-14-17-20-22-25-28-31-34-37-46(59)66-43(36-33-30-27-24-19-16-13-10-7-3)39-45(58)54-48-50(68-47(60)38-35-32-29-26-23-21-18-15-12-9-6-2)49(69-70(63,64)65)44(41-57)67-52(48)56-40-42(4)51(61)55-53(56)62/h40,43-44,48-50,52,57H,5-39,41H2,1-4H3,(H,54,58)(H,55,61,62)(H2,63,64,65) |
Clave InChI |
RKIDXYXMBDSQCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)N2C=C(C(=O)NC2=O)C)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


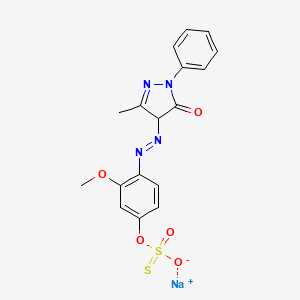

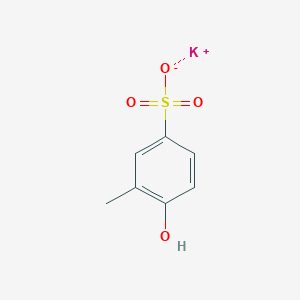
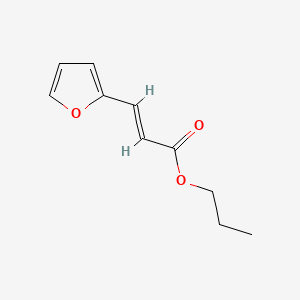

![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
